4-(Furan-2-yl)butanoic acid
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Overview
Description
4-(Furan-2-yl)butanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)butanoic acid can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of 1,4-diones to form the furan ring . Catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 are frequently used in this reaction . Another method involves the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived furfural and 5-hydroxy-methylfurfural . These compounds can be converted into various furan derivatives through catalytic processes. The transition from laboratory-scale synthesis to large-scale industrial production requires optimization of reaction conditions and catalysts to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
4-(Furan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Furan derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Some furan derivatives are being investigated for their anti-inflammatory and anticancer properties.
Industry: Furan derivatives are used in the production of resins, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)butanoic acid depends on its specific application. In biological systems, furan derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
4-(Furan-2-yl)butanoic acid can be compared with other furan derivatives such as:
2-Furoic acid: A simpler furan derivative with antimicrobial properties.
5-Hydroxy-methylfurfural: A biomass-derived compound used in the production of various furan derivatives.
Furan-2-carboxylic acid: Another furan derivative with applications in organic synthesis.
Properties
IUPAC Name |
4-(furan-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCCODRGZIVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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